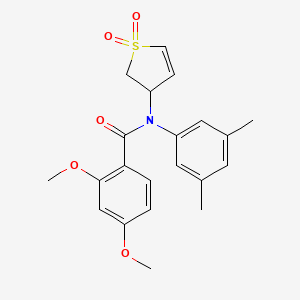

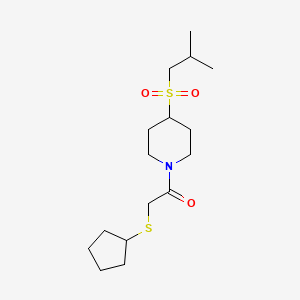

![molecular formula C15H14ClN3O4S2 B2931688 5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903166-70-0](/img/structure/B2931688.png)

5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .

Molecular Structure Analysis

The linear formula of the compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . It has a molecular weight of 368.84 . The SMILES string representation is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C . It has a density of 1.4±0.1 g/cm3 . The compound has a molar refractivity of 125.9±0.4 cm3 . It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide”:

Intermediate in Glyburide Synthesis

This compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. Glyburide works by increasing the release of insulin from the pancreas .

Anti-cancer Agent

Derivatives of this compound have been evaluated for their potential as anti-cancer agents . Research suggests that these derivatives could be effective in cancer treatment due to their ability to inhibit cell proliferation .

Inflammasome Inhibition

A study has indicated that this compound may act as an inhibitor of the NLRP3 inflammasome , which could limit myocardial injury after ischemia-reperfusion in mice . This suggests potential applications in reducing heart damage following heart attacks.

COX-2 Inhibitory Activity

Molecular docking studies have predicted that certain derivatives of this compound could have potent COX-2 inhibitory activity . COX-2 inhibitors are a class of drugs that reduce inflammation and pain.

For further details or more specific applications, additional specialized databases or scientific literature may need to be consulted.

Safety and Hazards

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels . Therefore, it’s possible that this compound may also interact with similar targets.

Mode of Action

This depolarizes the membrane and opens voltage-dependent calcium channels, leading to an increase in intracellular calcium in the beta cells and subsequent stimulation of insulin release .

Biochemical Pathways

The compound likely affects the insulin signaling pathway given its potential role in the synthesis of glyburide . By stimulating the release of insulin, it could enhance the uptake of glucose into cells and decrease glucose production in the liver, thereby helping to regulate blood glucose levels .

Pharmacokinetics

The metabolites are excreted in both urine and bile .

Result of Action

If it shares a similar mechanism of action with glyburide, it could potentially stimulate insulin release from pancreatic beta cells, leading to a decrease in blood glucose levels .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)18-5-6-19-9-17-14-11(15(19)20)4-7-24-14/h2-4,7-9,18H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTCSNBCYWJUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

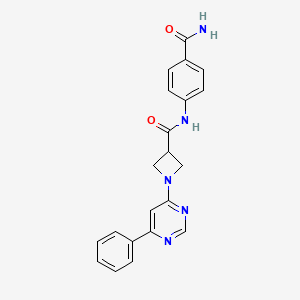

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B2931605.png)

![2-Aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2931607.png)

![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)

![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)

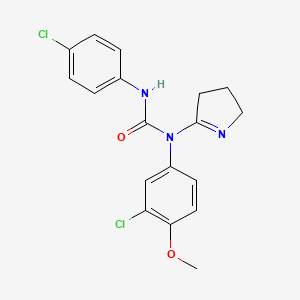

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B2931621.png)